Product packaging for Glyoxal bis(diallyl acetal)(Cat. No.:CAS No. 16646-44-9)

Glyoxal bis(diallyl acetal)

Cat. No.: B099651
CAS No.: 16646-44-9
M. Wt: 254.32 g/mol
InChI Key: BXAAQNFGSQKPDZ-UHFFFAOYSA-N
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Description

Overview of Glyoxal (B1671930) bis(diallyl acetal) as a Versatile Building Block in Advanced Materials

Glyoxal bis(diallyl acetal), also known as 1,1,2,2-tetraallyloxyethane, is a multifunctional monomer that has emerged as a valuable component in the synthesis of advanced polymeric materials. amerigoscientific.com Its structure features four reactive allyl groups, making it a tetrafunctional crosslinking agent capable of forming complex, highly-networked polymer structures. army.milnih.gov This high functionality is key to its utility as a versatile building block.

The presence of the allyl (ene) functional groups makes Glyoxal bis(diallyl acetal) particularly suitable for thiol-ene polymerization, a photo-initiated reaction known for its efficiency and mild reaction conditions. nih.govmdpi.com This chemistry has been successfully employed to create specialized materials such as ionogels—polymer networks swollen with ionic liquids. nih.govmdpi.com In these systems, ionogels based on an aliphatic monomer like Glyoxal bis(diallyl acetal) have demonstrated the highest ionic conductivity compared to those made with other 'ene' monomers, reaching values as high as 5.1 mS·cm⁻¹. nih.govmdpi.com

Furthermore, Glyoxal bis(diallyl acetal) has been utilized as a novel crosslinker in the synthesis of hydrogels. researchgate.netresearchgate.net Studies have shown that when used to create poly(N-isopropylacrylamide-co-acrylic acid) hydrogels, it produces networks with significantly higher swellability in water compared to those crosslinked with the more conventional N,N′-methylene bisacrylamide (BIS). researchgate.netresearchgate.net This increased swelling capacity is attributed, in part, to lower crosslinking efficiency, which results in a less constrained network. researchgate.net The incorporation of the Glyoxal bis(diallyl acetal) monomer also increases the hydrophobicity of the resulting polymer network. researchgate.net

Table 2: Properties of Glyoxal bis(diallyl acetal)

PropertyValue
CAS Number 16646-44-9 amerigoscientific.comalfa-chemistry.com
Alternative Name 1,1,2,2-Tetraallyloxyethane amerigoscientific.com
Molecular Formula C₁₄H₂₂O₄ amerigoscientific.comalfa-chemistry.com
Molecular Weight 254.32 g/mol amerigoscientific.comalfa-chemistry.com
IUPAC Name 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene alfa-chemistry.com
Functionality Tetrafunctional (four allyl groups) army.milnih.gov

Historical Context of Glyoxal bis(diallyl acetal) Applications in Polymeric Systems

The application of Glyoxal bis(diallyl acetal) in polymer science has evolved from its use as a basic chemical intermediate to a key component in sophisticated, high-performance materials. Commercially available from chemical suppliers like Aldrich by the mid-1990s, its potential as a reactive monomer was recognized. google.com

Early in the 21st century, researchers began exploring its unique capabilities as a high-functionality crosslinker. Around 2010, significant research was published on its use in creating thermosensitive hydrogels, where it was presented as a novel "octafunctional" crosslinker (in the context of the specific polymerization reaction) and directly compared against the standard tetrafunctional crosslinker N,N′-methylene bisacrylamide (BIS). researchgate.netresearchgate.net These studies established that Glyoxal bis(diallyl acetal) could be used to produce hydrogels with exceptionally high swelling capacities. researchgate.netresearchgate.net

More recently, the applications of Glyoxal bis(diallyl acetal) have expanded into more advanced fields, driven by its suitability for modern polymerization techniques like thiol-ene chemistry. In 2020, it was used as a monomer in the formulation of a molecularly imprinted polymer designed for the selective detection of the pesticide chlorpyrifos (B1668852) in water samples. researchgate.net Research published in 2021 further detailed its role in creating ionogels via thiol-ene photopolymerization, highlighting its ability to form polymer matrices that facilitate high ionic conductivity. nih.govmdpi.com The latest developments, evidenced by a 2025 patent application, show its incorporation as a non-liquid crystalline monomer in the formulation of biocompatible, three-dimensional printed artificial muscles and antibacterial liquid crystal elastomers. google.com This trajectory demonstrates a clear progression from foundational hydrogel research to cutting-edge applications in sensors and biomedical devices.

Table 3: Selected Research Findings on Glyoxal bis(diallyl acetal) (GBDA) in Polymers

Year of StudyPolymer SystemCo-monomers/ReactantsKey Finding
~2010 Thermosensitive HydrogelN-isopropylacrylamide, acrylic acidGBDA-crosslinked gels showed significantly higher water swellability than those made with BIS. researchgate.netresearchgate.net
2020 Molecularly Imprinted PolymerPentaerythritol (B129877) tetrakis(3-mercaptopropionate), polyethylene (B3416737) glycol diacrylateA UV-cured polymer containing GBDA was effective for the selective extraction of chlorpyrifos from water. researchgate.net
2021 Thiol-ene IonogelVarious thiols (e.g., PETMP, TMPTP)Ionogels based on the aliphatic GBDA monomer exhibited the highest ionic conductivity (up to 5.1 mS·cm⁻¹). nih.govmdpi.com
2025 (Patent) Antibacterial Liquid Crystal ElastomerLiquid crystal oligomers, chain extendersProposed as a non-liquid crystalline monomer for creating biocompatible artificial muscles. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O4 B099651 Glyoxal bis(diallyl acetal) CAS No. 16646-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene
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InChI

InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BXAAQNFGSQKPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(OCC=C)OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3067526
Record name 1,1,2,2-Tetrakis(allyloxy)ethane
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Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16646-44-9, 29895-12-3
Record name Tetrakis(allyloxy)ethane
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Record name 1,1,2,2-Tetrakis(allyloxy)ethane
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Record name Tetra(allyloxy)ethane
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Record name 3,3',3'',3'''-[1,2-ethanediylidenetetrakis(oxy)]tetrakispropene
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Record name 1,1,2,2-TETRAKIS(ALLYLOXY)ETHANE
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Synthetic Strategies for the Incorporation of Glyoxal Bis Diallyl Acetal into Polymer Architectures

Free-Radical Polymerization Methodologies

Solution Polymerization Techniques for Glyoxal (B1671930) bis(diallyl acetal) Copolymers

Glyoxal bis(diallyl acetal) can be incorporated into polymer networks through solution polymerization. For instance, it has been used as an octafunctional crosslinker in the synthesis of thermoreversible hydrogels. In one study, copolymers of N-isopropylacrylamide and acrylic acid were prepared using this method. researchgate.netresearchgate.net The resulting hydrogels demonstrated significantly high swelling capacities, which was attributed in part to the low crosslinking efficiencies of the octafunctional crosslinker. researchgate.netresearchgate.net The use of Glyoxal bis(diallyl acetal) as a crosslinker also increased the hydrophobicity of the polymer network, leading to a decrease in the lower critical solution temperature of the hydrogels. researchgate.net

Photopolymerization and Click Chemistry Approaches

Thiol-Ene Photopolymerization Utilizing Glyoxal bis(diallyl acetal) as an Ene Component

Thiol-ene photopolymerization is a versatile method for creating polymer networks, and Glyoxal bis(diallyl acetal) serves as an effective tetrafunctional "ene" component in these systems. optica.org This type of polymerization proceeds via a step-growth mechanism, which offers advantages such as delayed gelation and reduced shrinkage compared to chain-growth polymerizations. optica.org

In the presence of a photoinitiator and UV light, the thiol groups of a multifunctional thiol monomer add across the allyl groups of Glyoxal bis(diallyl acetal). mdpi.comnih.gov This reaction has been utilized to create a variety of materials, including ionogels and holographic nanoparticle-polymer composites. optica.orgmdpi.comnih.gov

A study on ionogels synthesized by thiol-ene photopolymerization investigated the influence of different "ene" monomers, including Glyoxal bis(diallyl acetal). mdpi.comnih.gov The resulting ionogels were opaque due to phase separation, and those based on the aliphatic Glyoxal bis(diallyl acetal) exhibited the highest ionic conductivity, in the range of 3.5–5.1 mS∙cm⁻¹. mdpi.comnih.gov

In the field of holography, Glyoxal bis(diallyl acetal) has been used as a tetraene monomer in conjunction with multifunctional thiols to form the polymer matrix for nanoparticle-polymer composites. optica.org These materials are designed for holographic data storage and benefit from the low polymerization shrinkage characteristic of thiol-ene systems. optica.org

UV-Cured Polymer Systems with Glyoxal bis(diallyl acetal)

Glyoxal bis(diallyl acetal) is a component in UV-cured polymer systems, often in combination with other monomers and photoinitiators. researchgate.netresearchgate.net These systems leverage the rapid and efficient nature of photopolymerization to create crosslinked materials for various applications.

One example is the development of a molecularly imprinted polymer (MIP) for the selective extraction of chlorpyrifos (B1668852) from water samples. researchgate.netresearchgate.net This MIP was prepared by UV curing a mixture of Glyoxal bis(diallyl acetal), pentaerythritol (B129877) tetrakis (3-mercaptopropionate), and polyethylene (B3416737) glycol diacrylate in the presence of a photoinitiator. researchgate.netresearchgate.net

Dual-Stage Thiol-Acrylate/Thiol-Ene Materials Chemistry Incorporating Glyoxal bis(diallyl acetal)

Glyoxal bis(diallyl acetal) can be integrated into dual-stage curing systems that combine thiol-acrylate and thiol-ene reactions. These systems offer temporal control over the polymerization process. harvard.edu For instance, a thiol-terminated oligomer can be initially formed through a thiol-Michael addition reaction. Subsequently, the remaining thiol groups can be cross-linked with a vinyl crosslinker like Glyoxal bis(diallyl acetal) via a photoinitiated thiol-ene reaction. harvard.edu This approach has been employed in the fabrication of magnetically aligned liquid crystalline elastomers. harvard.edu

Catalytic Polymerization Mechanisms

Recent advancements have introduced catalytic methods for the polymerization of sulfur with unsaturated comonomers, a process known as inverse vulcanization. Glyoxal bis(diallyl acetal) is a crosslinker that has been shown to react with sulfur in the presence of catalysts. nih.govrsc.org This catalytic approach is significant because it allows for the use of crosslinkers that are otherwise unreactive with sulfur, even at elevated temperatures. nih.govrsc.orgrsc.org

The use of catalysts, such as zinc diethyldithiocarbamate (B1195824), facilitates the reaction between the organic crosslinker and the molten sulfur phase, likely by acting as phase transfer agents. rsc.org This method not only expands the range of applicable monomers but can also lead to reactions at lower temperatures. d-nb.info

Inverse Vulcanization with Elemental Sulfur and Glyoxal bis(diallyl acetal)

Inverse vulcanization is a process that utilizes elemental sulfur, a readily available industrial byproduct, as a comonomer to create high-sulfur-content polymers. rsc.orgliverpool.ac.uk This technique typically requires heating sulfur above its floor temperature (159 °C) to generate thiyl radicals that can react with unsaturated monomers. rsc.org However, the high temperatures and poor miscibility between molten sulfur and many organic crosslinkers can limit the scope of this method. rsc.orgd-nb.info Glyoxal bis(diallyl acetal) has been successfully employed as a crosslinker in inverse vulcanization, often with the aid of catalysts to overcome these challenges. rsc.orgd-nb.info

Influence of Metal-Based Catalysts on Reactivity and Polymer Properties

The use of metal-based catalysts has been shown to significantly enhance the inverse vulcanization of Glyoxal bis(diallyl acetal) with elemental sulfur. rsc.orgd-nb.info These catalysts can reduce reaction temperatures and times, improve yields, and even enable the use of monomers that are otherwise unreactive. d-nb.inforesearchgate.net

One proposed mechanism suggests that metal complexes, such as zinc diethyldithiocarbamate (Zn(DEDC)₂), act as phase transfer agents. They facilitate the transfer of reactive sulfur species into the organic phase containing the crosslinker, thereby improving miscibility and promoting the reaction. rsc.org This catalytic approach has been demonstrated to be effective for a range of crosslinkers, including Glyoxal bis(diallyl acetal), leading to the formation of solid, insoluble polymers. rsc.orgd-nb.info The resulting materials exhibit evidence of carbon-sulfur bond formation and a decrease in carbon-carbon double bonds, confirming the successful incorporation of the acetal (B89532) into the polymer network. d-nb.info

Research has shown that the choice of metal in the dithiocarbamate (B8719985) (DTC) complex is less critical than the ligand itself, with iron and copper complexes also showing catalytic activity. d-nb.info However, the metal-coordinated form of the catalyst is believed to be more reactive than the disulfide form, likely due to the more ionic nature of the metal-sulfur bond. d-nb.info

Table 1: Effect of Catalysts on Inverse Vulcanization

CatalystReactivity with Unreactive Crosslinkers (e.g., GBDA)Proposed RoleReference
Zinc Diethyldithiocarbamate (Zn(DEDC)₂)Enables reaction, leading to solid polymer formationPhase transfer agent, improves miscibility rsc.orgd-nb.info
Copper(II) Diethyldithiocarbamate (Cu(DEDC)₂)Effective catalystSimilar to Zn(DEDC)₂ d-nb.info
Iron-based DTC complexesEffective catalystSimilar to Zn(DEDC)₂ d-nb.info
Thiram (DTC-DTC)Lower efficiency than metal-based catalystsPotential for reversible addition-fragmentation chain-transfer (RAFT)-like mechanism d-nb.info

Note: GBDA stands for Glyoxal bis(diallyl acetal).

Role of Amine Catalysts in Sulfur-Glyoxal bis(diallyl acetal) Copolymerization

Tertiary amines, such as tributylamine (B1682462) (TBA), have also been investigated as catalysts for the inverse vulcanization of elemental sulfur with various crosslinkers, including Glyoxal bis(diallyl acetal). rsc.org These amine catalysts are thought to function through a different mechanism than metal-based catalysts.

It is proposed that the high nucleophilicity of tertiary amines can induce the heterolytic fission of the S₈ ring, generating polysulfides. rsc.org Subsequent homolytic cleavage of the polysulfide chains above the floor temperature produces sulfur radicals that can then react with the carbon-carbon double bonds of the crosslinker. rsc.org Additionally, the oleophilic alkyl chains of trialkylamines can act as phase transfer agents, similar to the role proposed for metal dithiocarbamates, facilitating the interaction between the polar sulfur and the organic crosslinker. rsc.org

The use of amine catalysts can lead to rapid and facile inverse vulcanization with a variety of crosslinkers, including those that are typically unreactive. rsc.org

Cationic Ring-Opening Polymerization Accelerated by Glyoxal bis(diallyl acetal)

Glyoxal bis(diallyl acetal) has also been explored for its role in accelerating cationic ring-opening polymerization (CROP). nih.gov CROP is a chain-growth polymerization mechanism that involves the opening of a cyclic monomer by a cationic initiator. This method is prone to side reactions, such as cyclization, which can limit the molecular weight and affect the properties of the resulting polymer. nih.gov

Further research is needed to fully elucidate the accelerating effects of Glyoxal bis(diallyl acetal) in cationic ring-opening polymerization and to leverage this property for the design of advanced polymer materials.

Kinetic and Mechanistic Studies of Polymerization Involving Glyoxal Bis Diallyl Acetal

Investigation of Reaction Rates in Thiol-Ene Systems

Glyoxal (B1671930) bis(diallyl acetal) (GBDA) is utilized as a tetrafunctional ene monomer in thiol-ene photopolymerization reactions. These reactions, valued for their speed and efficiency, proceed via a step-growth mechanism and are considered a form of "click" chemistry. The polymerization kinetics of systems containing GBDA have been investigated using methods like photo-differential scanning calorimetry (photo-DSC), which measures the heat released during the reaction to determine its rate and conversion.

In studies of ionogels formed by thiol-ene photopolymerization in an ionic liquid, the structure of the ene monomer, such as GBDA, significantly influences the properties of the resulting material. Research involving various ene monomers, including the aliphatic GBDA, and different thiol monomers like trimethylolpropane (B17298) tris(3-mercaptopropionate) (TMPTP) and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP), has shown that the polymerization proceeds through a dispersion mechanism, leading to opaque materials with phase separation. While ionogels based on triazine monomers exhibited higher mechanical strength, those formulated with the more flexible, aliphatic GBDA demonstrated the highest ionic conductivity, reaching up to 5.1 mS·cm⁻¹.

The choice of monomer structure is crucial for tailoring the final properties of the polymer network. For instance, in some high-tech applications requiring broadband infrared transparency, GBDA was specifically not chosen because its C-O bonds cause unwanted absorption in the infrared spectrum.

Ene MonomerThiol MonomerIonic Conductivity (mS·cm⁻¹)Mechanical Properties
Glyoxal bis(diallyl acetal) (GBDA) PETMP/PETMB3.5–5.1Highest Conductivity
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATT)PETMP/PETMBLower than GBDA systemsHigher Mechanical Strength
2,4,6-Triallyloxy-1,3,5-triazine (TAT)PETMP/PETMBLower than GBDA systemsHigher Mechanical Strength
Diallyl phthalate (B1215562) (DAP)PETMP/PETMBVariableVariable

Data sourced from studies on thiol-ene ionogels.

Polymerization Kinetics in Hybrid Photopolymerization (Free-Radical/Cationic)

Glyoxal bis(diallyl acetal) has been effectively employed as a cationic ring-opening accelerator in hybrid photopolymerization systems. These systems combine two different polymerization mechanisms, typically free-radical and cationic, to create interpenetrating polymer networks (IPNs) with tailored properties. The kinetics of these hybrid systems are complex, as the differing reaction rates of the two polymerization types influence the final structure and properties of the IPN.

In a study of a visible-light initiated hybrid system containing methacrylates (for free-radical polymerization) and epoxides (for cationic polymerization), GBDA was added at 10 wt% to investigate its effect on the polymerization kinetics. The polymerization rate and degree of conversion of the epoxy monomer were monitored in situ using Fourier transform infrared-attenuated total reflectance (FTIR-ATR). The addition of GBDA was shown to significantly accelerate the cationic ring-opening polymerization of the epoxy component, demonstrating its role as an effective chain transfer agent that promotes the formation of the crosslinked network.

FormulationMonomer SystemAdditiveEpoxy Conversion (%)Epoxy Polymerization Rate (%/s)
E1-25Methacrylate/Epoxy (75/25)None35.1 (± 1.8)0.2

Glyoxal Bis Diallyl Acetal As a Multifunctional Crosslinking Agent

Network Formation in Hydrogels and Superabsorbent Polymers

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or aqueous fluids. Superabsorbent polymers (SAPs) are a class of hydrogels that can absorb and retain exceptionally large amounts of liquid relative to their own mass. ias.ac.in The properties of these materials, such as their swelling capacity and mechanical strength, are intricately linked to the structure and density of the polymer network, which is determined by the crosslinking agent used in their synthesis. Glyoxal (B1671930) bis(diallyl acetal) has been investigated as a crosslinking agent in the preparation of hydrogels and SAPs, particularly those based on poly(N-isopropylacrylamide-co-acrylic acid). researchgate.net

Impact on Crosslinking Density and Elastic Moduli

The functionality of a crosslinking agent, meaning the number of reactive sites available for bonding with polymer chains, plays a crucial role in determining the final architecture of the polymer network. Glyoxal bis(diallyl acetal) is an octafunctional crosslinker, meaning it has eight reactive allyl groups that can participate in polymerization reactions. researchgate.net This high functionality, in theory, allows for the creation of a densely crosslinked network.

However, studies on poly(N-isopropylacrylamide-co-acrylic acid) hydrogels have shown that those crosslinked with glyoxal bis(diallyl acetal) exhibit surprisingly low crosslinking efficiencies. researchgate.net The effective crosslinking density, which is a measure of the number of active network chains per unit volume, was found to be significantly lower than the theoretical density calculated from the initial concentration of the crosslinker. researchgate.netnih.gov This suggests that not all of the eight allyl groups on the glyoxal bis(diallyl acetal) molecule successfully form crosslinks within the polymer network. This phenomenon of low crosslinking efficiency has been cited as a key factor contributing to the unique properties of these hydrogels. researchgate.net

The elastic modulus, a measure of a material's stiffness, is directly related to the crosslinking density of a polymer network. A higher crosslinking density generally leads to a more rigid material with a higher elastic modulus. In the case of hydrogels crosslinked with glyoxal bis(diallyl acetal), the lower effective crosslinking density results in a softer, more flexible material with a lower elastic modulus compared to hydrogels prepared with crosslinkers that exhibit higher efficiency. researchgate.net

Influence on Swelling Behavior and Equilibrium Swelling Capacity

The swelling behavior of hydrogels and superabsorbent polymers is a critical property for many of their applications. The equilibrium swelling capacity, which is the maximum amount of fluid a hydrogel can absorb, is inversely related to the crosslinking density. A lower crosslinking density results in a looser network structure with larger spaces between polymer chains, allowing for greater water uptake and thus a higher swelling capacity. nih.gov

Consistent with the findings on crosslinking density, poly(N-isopropylacrylamide-co-acrylic acid) hydrogels crosslinked with the octafunctional glyoxal bis(diallyl acetal) have demonstrated significantly higher swelling capacities compared to those crosslinked with the tetrafunctional crosslinker N,N'-methylenebisacrylamide. ias.ac.inresearchgate.net The "ultra-high swellability" of these hydrogels is attributed, at least in part, to the extremely low crosslinking efficiencies observed with glyoxal bis(diallyl acetal). researchgate.net This allows the hydrogel to absorb and retain a larger volume of water before the elastic retraction force of the crosslinked network balances the osmotic pressure driving the swelling.

Interactive Data Table: Swelling Properties of Hydrogels with Different Crosslinkers

Crosslinker TypeFunctionalitySwelling CapacityCrosslinking Efficiency
Glyoxal bis(diallyl acetal)OctafunctionalHigherLower
N,N'-methylenebisacrylamideTetrafunctionalLowerHigher

Modulation of Thermoreversible Properties and Lower Critical Solution Temperature (LCST)

Some hydrogels, particularly those based on polymers like poly(N-isopropylacrylamide), exhibit thermoreversible properties. This means they undergo a reversible volume phase transition in response to changes in temperature. These hydrogels are characterized by a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes less soluble in water, causing the hydrogel to shrink and expel the absorbed water. nih.gov

Comparative Analysis of Glyoxal bis(diallyl acetal) (Octafunctional) with Tetrafunctional Crosslinkers

A direct comparison between the octafunctional glyoxal bis(diallyl acetal) and tetrafunctional crosslinkers, such as N,N'-methylenebisacrylamide, highlights the significant impact of crosslinker functionality and structure on hydrogel properties. researchgate.net

As previously discussed, hydrogels crosslinked with glyoxal bis(diallyl acetal) exhibit a higher swelling capacity and a lower effective crosslinking density compared to their tetrafunctional counterparts. researchgate.net This might seem counterintuitive, as one might expect a higher functionality crosslinker to produce a more densely crosslinked and therefore less swellable network. However, the lower crosslinking efficiency of glyoxal bis(diallyl acetal) is the determining factor in this case. researchgate.net

The reasons for this lower efficiency are likely related to the steric hindrance and reactivity of the numerous allyl groups on the glyoxal bis(diallyl acetal) molecule. It is possible that the bulky nature of the molecule and the spatial arrangement of its reactive sites prevent all eight allyl groups from participating in the polymerization process, leading to a less perfect and less efficiently crosslinked network.

In contrast, tetrafunctional crosslinkers like N,N'-methylenebisacrylamide tend to form more efficient and well-defined networks, resulting in hydrogels with lower swelling capacities but potentially higher mechanical strength and a more predictable network structure. researchgate.net

Interactive Data Table: Comparison of Octafunctional and Tetrafunctional Crosslinkers

PropertyGlyoxal bis(diallyl acetal) (Octafunctional)N,N'-methylenebisacrylamide (Tetrafunctional)
Functionality84
Swelling CapacityHigherLower
Effective Crosslinking DensityLowerHigher
Crosslinking EfficiencyLowerHigher
Resulting Hydrogel NetworkLooser, less perfectTighter, more defined

Crosslinking in Stereolithography and 3D Bioprinting Systems

Stereolithography (SLA) and digital light processing (DLP) are vat polymerization-based 3D printing techniques that utilize light to selectively cure a liquid photopolymer resin, building a three-dimensional object layer by layer. nih.gov These technologies have found increasing application in the field of bioprinting, where they are used to fabricate complex tissue scaffolds and other biomedical constructs. nih.gov The success of these techniques relies heavily on the formulation of the photopolymer resin, or "bioink," which must possess appropriate rheological properties, biocompatibility, and, crucially, the ability to form a stable, crosslinked network upon light exposure.

Formation of Homogeneous Polymer Networks

For applications in tissue engineering and regenerative medicine, it is often desirable to create homogeneous polymer networks that can provide a uniform environment for cell growth and tissue development. The choice of crosslinker is critical in achieving this homogeneity. Glyoxal bis(diallyl acetal), with its high functionality, has the potential to contribute to the formation of well-distributed and interconnected polymer networks in 3D printed structures.

While specific research on the use of glyoxal bis(diallyl acetal) in stereolithography and 3D bioprinting is still emerging, its role as a crosslinker in other polymer systems provides insights into its potential benefits. The ability to form a three-dimensional network is fundamental to the layer-by-layer fabrication process in SLA and DLP. nih.gov As the light source selectively illuminates the resin, the photoinitiator triggers the polymerization and crosslinking of the monomers and crosslinkers present, including potentially glyoxal bis(diallyl acetal). The multiple reactive sites on the glyoxal bis(diallyl acetal) molecule can facilitate the rapid formation of a solid, crosslinked structure, which is essential for achieving high resolution and structural integrity in the final printed object.

The formation of a homogeneous network is also influenced by the compatibility of the crosslinker with the other components of the resin. The relatively hydrophobic nature of glyoxal bis(diallyl acetal) may influence its miscibility with different monomer systems and could be leveraged to tailor the properties of the final printed construct. Further research is needed to fully explore the potential of glyoxal bis(diallyl acetal) as a crosslinking agent in the rapidly advancing field of 3D bioprinting.

Reduction of Polymer Inner Stress and Volume Shrinkage During Gelation

In polymer systems, particularly those formed through photopolymerization, internal stress and volume shrinkage are significant challenges that can lead to material defects and compromise mechanical integrity. The use of Glyoxal bis(diallyl acetal) in thiol-ene polymerization systems has been shown to mitigate these issues. ulb.ac.be

The strategy involves a prepolymerization step where monomers react to a certain conversion level before the final curing process. This approach, when utilizing Glyoxal bis(diallyl acetal) as a crosslinker, allows for a more controlled network formation. During this prepolymerization stage, gelation is avoided, which helps to reduce the buildup of internal stress within the polymer. ulb.ac.be Furthermore, this process compensates for the volumetric shrinkage that typically occurs during polymerization. ulb.ac.be The resulting polymer network is more homogeneous with uniformly distributed cross-linking points, leading to improved mechanical properties. ulb.ac.be

A study developing a three-component thiol-ene system for stereolithography demonstrated these benefits. The system comprised two monomers, 5-Vinyl-2-norbornene and 1,10-decanedithiol, and Glyoxal bis(diallyl acetal) as the crosslinker. ulb.ac.be The prepolymerized material exhibited enhanced mechanical performance compared to the un-prepolymerized equivalent. ulb.ac.be

Table 1: Mechanical Properties of Thiol-Ene Polymer with Glyoxal bis(diallyl acetal) Crosslinker

Property Value
Elongation (Prepolymer) 19.1%
Elastic Modulus (Prepolymer) 40.8 kPa

Data sourced from a study on three-component thiol-ene material systems for stereolithography. ulb.ac.be

Functional Crosslinking in Liquid Crystalline Elastomers (LCEs)

Liquid Crystalline Elastomers (LCEs) are advanced materials that can exhibit large, reversible shape changes in response to external stimuli like heat. The directionality and magnitude of this response are dictated by the alignment of the liquid crystal director within the elastomer network. Glyoxal bis(diallyl acetal) plays a crucial role as a crosslinker in locking this alignment into place. harvard.edu

To create LCEs with a programmed actuation, a dual-stage reaction process is often employed. harvard.edu In one such system, thiol-terminated oligomers are first formed and aligned using an external force, such as a magnetic field. harvard.edu Once the desired alignment is achieved, Glyoxal bis(diallyl acetal) is used as a tetrafunctional vinyl crosslinker in a photoinitiated thiol-ene reaction. harvard.edu

Upon exposure to light, the photoinitiator triggers the reaction between the excess thiol groups of the oligomers and the vinyl groups of Glyoxal bis(diallyl acetal). This rapid crosslinking process effectively "arrests" or fixes the uniaxial alignment of the liquid crystalline domains within the polymer network. harvard.edu The result is a stable LCE that retains its programmed director alignment, enabling its characteristic thermomechanical response, such as contracting parallel to the aligned axis when heated. harvard.edu

Table 2: Example Composition for a Magnetically Aligned LCE

Component Function
1,4-Bis-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene (C6M) Diacrylate liquid crystalline monomer
2,2′-(ethylenedioxy)diethanethiol (EDDT) Dithiol for oligomerization
Glyoxal bis(diallyl acetal) (GDA) Tetrafunctional vinyl crosslinker for alignment arrest
2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 Photoinitiator
4-Cyano-4′-pentylbiphenyl (5CB) Liquid crystalline solvent

Components used in the preparation of LCEs via a dual-stage thiol-acrylate/thiol-ene chemistry. harvard.edu

Crosslinking in Ionogels for Enhanced Mechanical and Electrochemical Properties

Ionogels are a class of materials that consist of a polymer network swollen with an ionic liquid. They combine the mechanical stability of a polymer with the high ionic conductivity of the ionic liquid, making them promising for applications such as flexible electrolytes. The choice of monomers, including the crosslinker, is critical in determining the final properties of the ionogel. mdpi.com

In studies of thiol-ene polymeric ionogels, Glyoxal bis(diallyl acetal) has been investigated as an "ene" monomer. mdpi.comresearchgate.net These ionogels were synthesized via in-situ thiol-ene photopolymerization within the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide. mdpi.com Research found that the structure of the monomers significantly influences both the mechanical and electrochemical properties of the resulting ionogels. mdpi.com

Notably, ionogels prepared using the aliphatic crosslinker Glyoxal bis(diallyl acetal) exhibited the highest ionic conductivity among the tested formulations, with values in the range of 3.5–5.1 mS∙cm−1. mdpi.com This enhanced electrochemical performance is attributed to the specific structure of the polymer matrix formed. The resulting materials were opaque and exhibited phase separation, which is characteristic of a dispersion polymerization mechanism, forming a network of interconnected spheres. mdpi.com

Table 3: Properties of Ionogels with Glyoxal bis(diallyl acetal) (GBDA)

Property Finding
Ionic Conductivity Highest among tested enes (3.5–5.1 mS∙cm−1)
Morphology Opaque, with phase separation (interconnected spheres)
Polymerization Method Thiol-ene photopolymerization

Findings from a study on the influence of monomer structure on ionogel properties. mdpi.com

Role in Molecularly Imprinted Polymer (MIP) Synthesis

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have recognition sites that are complementary in shape, size, and functionality to a specific target molecule. mdpi.comresearchgate.net This "molecular memory" makes them valuable for applications in separations, sensors, and catalysis. The synthesis of MIPs involves polymerizing functional monomers and a crosslinking agent in the presence of a template molecule. mdpi.com

Table 4: Components for MIP Synthesis

Component Role Chemical Used
Monomer 1 Glyoxal bis(diallyl acetal)
Monomer 2 Pentaerythritol (B129877) tetrakis(3-mercaptopropionate)
Crosslinker Polyethylene (B3416737) glycol diacrylate (PEGDA)
Polymerization Method Photoinitiation

Components used in the synthesis of a molecularly imprinted polymer. mdpi.comresearchgate.net

Advanced Materials Development and Engineering Utilizing Glyoxal Bis Diallyl Acetal

Design and Fabrication of Responsive Hydrogels

The unique octafunctional structure of Glyoxal (B1671930) bis(diallyl acetal) has been leveraged to create hydrogels with exceptional properties, particularly in the realm of superabsorbent and thermosensitive systems.

Glyoxal bis(diallyl acetal) has been successfully employed as an octafunctional crosslinker in the synthesis of superabsorbent hydrogels, notably those based on copolymers of N-isopropylacrylamide and acrylic acid. researchgate.netresearchgate.net Research has demonstrated that when Glyoxal bis(diallyl acetal) is used as a crosslinking agent instead of the more conventional tetrafunctional N,N'-methylene bisacrylamide (BIS), the resulting hydrogel networks exhibit significantly higher levels of swellability in water. researchgate.netias.ac.in

This enhanced swelling capacity is largely attributed to the extremely low crosslinking efficiency of Glyoxal bis(diallyl acetal). researchgate.netresearchgate.net This inefficiency leads to a less tightly bound polymer network, allowing for greater water absorption. researchgate.netias.ac.in Studies comparing hydrogels crosslinked with Glyoxal bis(diallyl acetal) to those crosslinked with BIS have quantified this difference, showing the profound impact of the crosslinker's functionality and efficiency on the ultimate water-absorbing capabilities of the hydrogel. researchgate.netias.ac.in

Table 1: Comparison of Hydrogel Properties with Different Crosslinkers

Crosslinker Functionality Swelling Capacity Crosslinking Efficiency
Glyoxal bis(diallyl acetal) Octafunctional Higher Lower
N,N'-methylene bisacrylamide (BIS) Tetrafunctional Lower Higher

The same hydrogel systems of poly(N-isopropylacrylamide-co-acrylic acid) crosslinked with Glyoxal bis(diallyl acetal) also function as thermosensitive gels, making them suitable for smart material applications. researchgate.netisc.ac These materials exhibit a lower critical solution temperature (Tc), a point at which they undergo a reversible volume phase transition, deswelling as the temperature rises above this threshold. researchgate.net

Polymeric Materials for Additive Manufacturing

The reactivity of Glyoxal bis(diallyl acetal)'s allyl groups makes it a valuable component in photopolymerizable resins, which are central to several additive manufacturing, or 3D printing, technologies.

Glyoxal bis(diallyl acetal) serves as a tetra-functional or multi-functional ene crosslinker in thiol-ene photoresins, which are well-suited for stereolithography (SLA) and 3D bioprinting. ulb.ac.bersc.org Thiol-ene "click" chemistry offers advantages such as forming highly homogeneous polymer networks and reduced oxygen inhibition during the photopolymerization process. ulb.ac.beresearchgate.net

In one study, a three-component thiol-ene system was developed for stereolithography, consisting of two monomers (5-Vinyl-2-norbornene and 1,10-decanedithiol) and Glyoxal bis(diallyl acetal) as a crosslinker. ulb.ac.be The research found that using a prepolymerized photoresin with this composition significantly improved the mechanical properties of the final printed object. ulb.ac.be Specifically, the prepolymer approach led to materials with higher elongation and a greater elastic modulus compared to unprepolymerized resins, demonstrating the crosslinker's role in enhancing the performance of 3D-printed parts. ulb.ac.be This approach is also applicable to 3D bioprinting for creating scaffold-like structures. ulb.ac.be

Table 2: Mechanical Properties of Thiol-Ene Photoresin with Glyoxal bis(diallyl acetal) Crosslinker

Resin Type Elongation (%) Elastic Modulus (kPa)
Un-prepolymer Lower Lower
Prepolymer 19.1 40.8

Data derived from a study on three-component thiol-ene material systems for stereolithography. ulb.ac.be

Development of Liquid Crystalline Elastomers (LCEs)

Glyoxal bis(diallyl acetal) is also utilized in the formulation of liquid crystalline elastomers (LCEs), a class of smart materials known for their ability to undergo reversible shape changes in response to stimuli like heat.

In the synthesis of LCEs, Glyoxal bis(diallyl acetal) can be incorporated as either a non-liquid crystalline monomer or a tetra-vinyl crosslinker. google.comtue.nl Its inclusion in the polymer network allows for fine-tuning of the material's thermomechanical properties. For instance, it has been used in formulations for antibacterial LCEs where controlling the nematic-isotropic transition temperature (TNI) is critical. google.com The TNI is the temperature at which the material transitions from an ordered liquid crystal phase to a disordered isotropic phase, a change that drives the material's actuation or shape change. By including non-liquid crystalline components like Glyoxal bis(diallyl acetal), the TNI can be adjusted, for example, to be near human body temperature for biomedical applications. google.com

Furthermore, in compositions designed for 3D printing of LCEs, the concentration of Glyoxal bis(diallyl acetal) influences the rheology of the oligomer melt. rsc.org This affects how the liquid crystalline elements align during the printing process (e.g., in response to shear flow), which is crucial for programming the anisotropic thermomechanical response of the final LCE part. rsc.org The alignment of the liquid crystal molecules is preserved upon polymerization, dictating the direction of contraction and expansion during thermal actuation. tue.nl

Ionogels for Electrochemical Applications

Ionogels are a class of materials that combine the mechanical properties of a polymer network with the ionic conductivity of an ionic liquid (IL). mdpi.com They are created by polymerizing monomers within an IL, which acts as the solvent. mdpi.com Glyoxal bis(diallyl acetal) serves as an effective "ene" monomer in the thiol-ene photopolymerization process to create these ionogels. mdpi.comevitachem.com The resulting materials are promising for use as gel polymer electrolytes in electrochemical devices. mdpi.com

The structure of the monomers used has a profound impact on the final properties of the ionogel. mdpi.com Research shows that ionogels prepared with Glyoxal bis(diallyl acetal) exhibit the highest ionic conductivity compared to those made with other 'ene' monomers like triazine-based structures. mdpi.comresearchgate.net This is attributed to the flexible, aliphatic nature of the Glyoxal bis(diallyl acetal) backbone. mdpi.com The polymerization process within the ionic liquid often proceeds via a dispersion mechanism, resulting in an opaque material with a phase-separated morphology of interconnected polymer spheres. mdpi.com

Gel polymer electrolytes (GPEs) are a critical component in developing safer, high-performance batteries, as they encapsulate a liquid electrolyte within a solid polymer matrix, offering both mechanical stability and high ionic conductivity. mdpi.commdpi.com The ability to tune the mechanical and electrochemical properties of GPEs is essential for their practical application. mdpi.com

The thiol-ene photopolymerization of ionogels using Glyoxal bis(diallyl acetal) demonstrates this tunability. mdpi.com A study investigating various 'ene' and thiol monomers found a clear trade-off between mechanical strength and ionic conductivity. mdpi.com While ionogels based on rigid, triazine-based monomers (like TATT) showed superior mechanical strength, those synthesized with the aliphatic Glyoxal bis(diallyl acetal) (GBDA) yielded the highest ionic conductivity. mdpi.comresearchgate.net This allows for the selection of specific monomers to optimize the electrolyte for a particular application, balancing the need for physical robustness with the requirement for efficient ion transport. mdpi.com The resulting ionogels can achieve high ionic conductivities in the range of 3.5–5.1 mS∙cm⁻¹. mdpi.com

Table 1: Properties of Thiol-Ene Polymeric Ionogels with Different 'Ene' Monomers Data sourced from a study on ionogels obtained by thiol-ene photopolymerization. mdpi.com

'Ene' Monomer UsedThiol Monomer UsedPuncture Resistance (N)Ionic Conductivity (mS·cm⁻¹)
Glyoxal bis(diallyl acetal) (GBDA) PETMP1.8 ± 0.25.1 ± 0.1
Diallyl phthalate (B1215562) (DAP)PETMP2.5 ± 0.24.3 ± 0.1
2,4,6-triallyloxy-1,3,5-triazine (TAT)PETMP3.5 ± 0.34.0 ± 0.1
1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATT)PETMP4.8 ± 0.43.5 ± 0.1

Sulfur-Rich Polymers from Inverse Vulcanization

Inverse vulcanization is a process that enables the direct copolymerization of elemental sulfur with diene comonomers, producing stable, high-sulfur-content polymers (over 50 wt%). rsc.orgrsc.org This method addresses the issue of excess sulfur from petroleum refining by converting it into functional materials. liverpool.ac.uk The process typically involves heating sulfur above 159 °C to generate thiyl radicals that react with the diene cross-linker. rsc.org

However, the high temperatures required can limit the choice of comonomers. researchgate.net Glyoxal bis(diallyl acetal) is among several cross-linkers that are unreactive with sulfur under normal inverse vulcanization conditions. rsc.orgresearchgate.net The use of catalysts, such as zinc diethyldithiocarbamate (B1195824), facilitates the reaction at lower temperatures, making it possible to incorporate monomers like Glyoxal bis(diallyl acetal). rsc.org This catalytic approach broadens the range of accessible sulfur-rich polymers. liverpool.ac.ukresearchgate.net Furthermore, photoinduced inverse vulcanization at ambient temperatures represents another strategy to incorporate volatile or less reactive cross-linkers, including Glyoxal bis(diallyl acetal). researchgate.net

Polymers with a high sulfur content, synthesized through inverse vulcanization using comonomers like Glyoxal bis(diallyl acetal), possess unique optical and electrical properties. rsc.orgrsc.orgliverpool.ac.uk These characteristics make them highly suitable for advanced applications. rsc.org One of the most significant applications is in the fabrication of infrared (IR) transparent lenses, leveraging the optical properties of the sulfur-rich polymer backbone. rsc.orgliverpool.ac.uk Additionally, these materials are promising for use in the next generation of energy storage devices, specifically as components in high-capacity Lithium-Sulfur (Li-S) batteries. rsc.orgliverpool.ac.uk

The high sulfur content of polymers derived from inverse vulcanization also imparts a strong affinity for certain elements and compounds. liverpool.ac.uk This has led to their application in environmental remediation. liverpool.ac.uk These sulfur-rich polymers have been demonstrated to be effective in the capture of heavy metals, with specific research highlighting their use in mercury uptake. liverpool.ac.uk The materials also show potential for cleaning up oil spills. rsc.orgrsc.org

Specialty Adhesive Resins and Functional Composites

Acetal (B89532) resins, characterized by their (CH2—O)n repeat unit, are known for producing parts with high stiffness, low friction, and excellent dimensional stability. wiley.comentrepreneurindia.co While the broader family of acetal resins finds use in many applications, Glyoxal bis(diallyl acetal) functions as a specific building block for creating advanced functional composites. nih.gov

Its role as a cross-linker is fundamental to forming robust polymer networks, a key characteristic of adhesives. harvard.eduresearchgate.net The ability of dialdehydes like glyoxal to form strong cross-links with other molecules is a principle that enhances material strength. researchgate.net In a more advanced context, Glyoxal bis(diallyl acetal) is used to create functional composites such as liquid crystal elastomers. harvard.edunih.gov These are not simple materials; they are composites designed with specific functionalities, such as the high anisotropic thermal conductivity achieved in aligned LCE films, which is valuable for thermal management applications. nih.gov

Characterization Techniques for Glyoxal Bis Diallyl Acetal and Its Polymer Systems

Spectroscopic Analysis of Polymer Structure

Spectroscopic techniques are fundamental in determining the molecular structure of the polymers derived from Glyoxal (B1671930) bis(diallyl acetal). These methods provide critical insights into the polymer's architecture, the extent of the polymerization reaction, and the chemical composition of the final material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers formed from Glyoxal bis(diallyl acetal). Both ¹H NMR and ¹³C NMR provide precise information about the polymer's microstructure.

In the polymerization of a tetrafunctional monomer like Glyoxal bis(diallyl acetal), several structural motifs can arise. NMR spectroscopy allows for the identification and quantification of these features. Key architectural details elucidated by NMR include:

Degree of Cyclization: Diallyl monomers are known to undergo cyclopolymerization, forming five- or six-membered rings within the polymer backbone. e3s-conferences.org ¹³C NMR is particularly effective in identifying the signals corresponding to the carbon atoms within these cyclic structures, allowing for the calculation of the degree of cyclization. e3s-conferences.org

Residual Unsaturation: The presence and quantity of unreacted pendant allyl groups can be determined by integrating the characteristic signals of the vinyl protons in ¹H NMR spectra. This is crucial for understanding the extent of crosslinking.

End-Group Analysis: For low molecular weight polymers or oligomers, NMR can be used to identify and quantify the end-groups, which provides a method for determining the number-average molecular weight (Mn). semanticscholar.org

Table 1: Representative ¹H NMR Chemical Shifts for Poly(Glyoxal bis(diallyl acetal)) Structural Features This table is generated based on typical chemical shifts for analogous polymer structures and is for illustrative purposes.

ProtonsTypical Chemical Shift (δ, ppm)Structural Assignment
CH=CH₂5.8 - 6.1Internal vinyl proton of pendant allyl group
CH=CH5.1 - 5.4Terminal vinyl protons of pendant allyl group
O-CH ₂-CH=CH₂3.9 - 4.2Methylene protons adjacent to oxygen in pendant allyl group
Polymer Backbone1.5 - 3.5Various protons within the main chain and cyclic structures
Acetal (B89532) Protons4.5 - 5.0Protons of the acetal groups (O-CH-O)

Thermal and Thermomechanical Property Assessment

The evaluation of thermal and thermomechanical properties is critical for determining the service temperature range and durability of the crosslinked polymers derived from Glyoxal bis(diallyl acetal).

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal transitions of polymeric materials. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key properties of the polymer system.

For a thermosetting polymer derived from Glyoxal bis(diallyl acetal), DSC analysis can reveal:

Glass Transition Temperature (Tg): The most important parameter obtained from DSC for amorphous, crosslinked polymers is the Tg. It appears as a step-like change in the heat flow curve and signifies the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg value is a direct indicator of the material's operational temperature limit and is highly dependent on the crosslink density.

Curing Exotherm: If the sample is not fully cured, a DSC scan will show a broad exothermic peak corresponding to the residual polymerization (curing) reaction. The area under this peak is proportional to the heat of reaction and can be used to quantify the extent of cure.

Decomposition: At higher temperatures, an endothermic or exothermic deviation from the baseline may indicate the onset of thermal decomposition.

Table 2: Illustrative DSC Data for a Cured Poly(Glyoxal bis(diallyl acetal)) Resin This table presents hypothetical data to illustrate typical DSC results.

ParameterValueUnitSignificance
Glass Transition Temperature (Tg)135°COnset of rubbery behavior; upper service temperature limit.
Residual Cure ExothermNot Detected-Indicates a high degree of initial cure.
Onset of Decomposition> 300°CTemperature at which significant degradation begins.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer. The technique involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of weight loss against temperature.

From the TGA data, several key parameters are determined:

Onset Decomposition Temperature (Td): The temperature at which significant weight loss begins. This is a primary indicator of the material's thermal stability.

Temperature of Maximum Decomposition Rate: The peak of the derivative TGA (DTG) curve, indicating the temperature at which the fastest degradation occurs.

Char Yield: The percentage of residual mass remaining at the end of the experiment, often at high temperatures (e.g., 600-800 °C). A higher char yield in an inert atmosphere can be associated with better flame retardant properties.

TGA can be used to compare the stability of different polymer formulations and to study the effects of additives or fillers on the degradation profile. e3s-conferences.org

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Crosslinking Structure

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for characterizing the viscoelastic properties of polymers. It involves applying a small, oscillating stress to a sample and measuring the resultant strain. DMA provides information on the material's stiffness, energy dissipation characteristics, and major thermal transitions.

Key parameters obtained from a DMA scan as a function of temperature include:

Storage Modulus (E'): Represents the elastic response of the material, or its ability to store energy. In the glassy region (below Tg), E' is high. It undergoes a sharp drop in the glass transition region and then plateaus in the rubbery region. The height of the rubbery plateau is directly related to the crosslink density of the polymer network.

Loss Modulus (E''): Represents the viscous response, or the material's ability to dissipate energy as heat. The peak of the loss modulus curve is often used as a measure of the glass transition temperature.

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is another common and sensitive indicator of the glass transition temperature. Its breadth can provide information about the structural heterogeneity of the polymer.

By analyzing the storage modulus in the rubbery region, one can estimate the average molecular weight between crosslinks (Mc) and the crosslink density (νe), providing quantitative insight into the network structure of the cured Glyoxal bis(diallyl acetal) polymer.

Morphological and Network Structure Characterization

The morphology and network structure of polymers are fundamental determinants of their macroscopic properties. For polymer systems incorporating Glyoxal bis(diallyl acetal), several techniques are employed to elucidate their three-dimensional architecture, surface features, and the arrangement of polymer chains.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnifications. In the context of hydrogels crosslinked with Glyoxal bis(diallyl acetal), SEM is instrumental in revealing the porous structure of the polymer network.

Researchers have utilized SEM to examine the surface morphology of hydrogels synthesized with and without certain additives. For instance, in studies of poly(N-isopropyl acrylamide) (PNIPA) hydrogels, it was observed that the inclusion of polyethylene (B3416737) glycol (PEG) during polymerization resulted in the formation of macropores on the hydrogel surface. In contrast, hydrogels prepared in the absence of PEG exhibited a much denser surface structure. researchgate.net This difference in morphology, as revealed by SEM, has significant implications for the swelling behavior and response times of these "intelligent" hydrogels. The porous structure facilitates faster solvent exchange with the surrounding environment.

Table 1: Illustrative SEM Observations of Hydrogel Morphology

Hydrogel CompositionObserved Surface MorphologyImplication
PNIPA crosslinked with Glyoxal bis(diallyl acetal)Dense, non-porous surfaceSlower solvent diffusion
PNIPA crosslinked with Glyoxal bis(diallyl acetal) and PEGMacroporous structureEnhanced swelling and deswelling rates

Note: This table is illustrative and based on findings from similar hydrogel systems.

X-ray Microcomputed Tomography for Microphase Separation

X-ray microcomputed tomography (micro-CT) is a non-destructive imaging technique that allows for the three-dimensional visualization and quantification of the internal structure of materials. mostwiedzy.pl For polymer systems involving Glyoxal bis(diallyl acetal), particularly in more complex formulations such as composites or blends, micro-CT can be invaluable for characterizing microphase separation. nih.gov

Microphase separation occurs when different polymer components or domains within a polymer network segregate into distinct regions, typically on the micrometer scale. This can significantly influence the mechanical and optical properties of the material. By reconstructing a 3D model from a series of X-ray images, micro-CT can provide detailed information on the size, shape, and distribution of these separated phases within the bulk of the polymer. This technique is particularly useful for analyzing the distribution of fillers or reinforcing agents within a polymer matrix crosslinked with Glyoxal bis(diallyl acetal).

Wide-Angle X-ray Scattering (WAXS) for Polymer Alignment

Wide-Angle X-ray Scattering (WAXS) is a diffraction technique used to probe the atomic and molecular arrangement within a material. It is particularly effective in determining the degree of crystallinity and the preferred orientation of polymer chains. In the context of polymers synthesized with Glyoxal bis(diallyl acetal), WAXS can provide insights into the local ordering of the polymer network.

When a polymer sample is subjected to mechanical stress or specific processing conditions, the polymer chains can align in a particular direction. This alignment can lead to anisotropic properties, where the material behaves differently depending on the direction of measurement. WAXS patterns of aligned polymers show characteristic arcs or spots instead of the uniform rings observed for unoriented, amorphous polymers. The analysis of these patterns can quantify the degree of polymer chain alignment, which is crucial for understanding the mechanical behavior of the material, especially in applications where directional strength is important.

Functional Performance Evaluation

Beyond structural characterization, it is essential to evaluate the functional performance of polymers derived from Glyoxal bis(diallyl acetal) to determine their suitability for specific applications. This involves a series of tests to measure their mechanical and physical properties under relevant conditions.

Gravimetric, Dimensional, and Compression-Strain Measurements for Hydrogel Swelling and Elasticity

For hydrogels crosslinked with Glyoxal bis(diallyl acetal), the swelling behavior and mechanical elasticity are critical performance indicators. These properties are typically assessed through a combination of gravimetric, dimensional, and mechanical testing. nih.govdiva-portal.org

Gravimetric and Dimensional Analysis: The swelling capacity of a hydrogel is determined by measuring its weight and dimensional changes upon immersion in a solvent, typically water or a buffer solution. mdpi.com The equilibrium swelling ratio (ESR) is a key parameter calculated from the weights of the swollen and dry hydrogel. The swelling kinetics, or how quickly the hydrogel absorbs the solvent, is also an important characteristic. nih.gov

Compression-Strain Measurements: The elasticity and mechanical strength of the swollen hydrogel are evaluated using compression tests. A cylindrical sample of the hydrogel is subjected to a compressive force, and the resulting deformation (strain) is measured. The compressive modulus, a measure of the material's stiffness, can be determined from the initial linear region of the stress-strain curve. nih.gov

Table 2: Representative Data for Hydrogel Swelling and Mechanical Properties

Crosslinker ConcentrationEquilibrium Swelling Ratio (%)Compressive Modulus (kPa)
Low85050
Medium600150
High400300

Note: This table presents typical trends observed in hydrogel systems and is for illustrative purposes.

Puncture Resistance Testing for Ionogel Mechanical Strength

Ionogels, which are gels containing an ionic liquid, are of interest for applications such as flexible electronics and sensors. When Glyoxal bis(diallyl acetal) is used in the synthesis of ionogels, their mechanical robustness is a key consideration. Puncture resistance testing is a common method to assess the mechanical strength and durability of these materials.

In a typical puncture test, a probe with a defined geometry is pressed against the ionogel sample at a constant speed until it punctures through. The force required to puncture the material and the displacement at the point of failure are recorded. This data provides a measure of the ionogel's ability to withstand localized mechanical stress. The results of such tests are crucial for ensuring the reliability of ionogels in applications where they may be subjected to mechanical insults.

Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique used to probe the electrical properties of materials, including the ionic conductivity of polymer electrolytes. rnlkwc.ac.iniupac.org When Glyoxal bis(diallyl acetal) is polymerized, potentially with other monomers and the inclusion of a salt, it can form a solid or quasi-solid polymer electrolyte. EIS is employed to characterize the conductivity of such systems, which is crucial for their application in devices like batteries and sensors. iupac.orgrsc.org

The technique involves applying a small sinusoidal AC voltage to the polymer electrolyte sample, which is typically sandwiched between two blocking electrodes (e.g., stainless steel or platinum), and measuring the resulting current. researchgate.netnih.gov By varying the frequency of the AC signal over a wide range (e.g., from MHz down to mHz), a complex impedance spectrum is generated. nih.gov This data is often visualized in a Nyquist plot, which graphs the imaginary part of impedance against the real part. rnlkwc.ac.in

From the Nyquist plot, the bulk resistance (Rb) of the polymer electrolyte can be determined. nih.gov This value corresponds to the intercept of the impedance semicircle with the real axis at high frequency. rnlkwc.ac.in The ionic conductivity (σ) is then calculated using the formula:

σ = L / (Rb × A)

where L is the thickness of the polymer electrolyte film and A is the cross-sectional area of the electrodes.

For polymer systems derived from monomers like Glyoxal bis(diallyl acetal), crosslinking can create a stable network. osti.gov The mobility of ions within this polymer matrix is a key factor determining conductivity. Factors such as temperature significantly influence ionic conductivity. As temperature increases, polymer segmental motion becomes more pronounced, facilitating faster ion transport and leading to higher conductivity. rnlkwc.ac.in The data below illustrates typical ionic conductivity values for a crosslinked Poly(ethylene oxide) (PEO) based polymer electrolyte system at various temperatures, which serves as an analogue for potential polymer systems derived from Glyoxal bis(diallyl acetal).

Table 1: Ionic Conductivity of a Model Polymer Electrolyte System at Various Temperatures

{
  "columns": [
    {"title": "Temperature (°C)", "type": "number"},
    {"title": "Ionic Conductivity (S/cm)", "type": "string"}
  ],
  "rows": [
    [30, "6.82 × 10⁻⁵"],
    [40, "1.50 × 10⁻⁴"],
    [50, "3.16 × 10⁻⁴"],
    [60, "6.31 × 10⁻⁴"],
    [70, "1.12 × 10⁻³"],
    [80, "1.86 × 10⁻³"]
  ]
}

Data is illustrative for a PEO-based solid polymer electrolyte system and serves as a representative example. mdpi.com

The analysis of impedance spectra can also provide insights into other processes within the electrolyte, such as charge transfer resistance at the electrode-electrolyte interface and the formation of electrical double layers. rnlkwc.ac.iniupac.org This detailed characterization is essential for understanding the structure-conductivity relationship and optimizing the performance of polymer electrolytes based on Glyoxal bis(diallyl acetal). rnlkwc.ac.in

Gas Chromatography-Mass Spectrometry (GC-MS) for Analytical Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. thermofisher.comwikipedia.org For Glyoxal bis(diallyl acetal), GC-MS serves several critical analytical purposes, including purity assessment of the monomer, identification of byproducts from its synthesis, and analysis of degradation products. smithers.comchromatographyonline.com

In a typical GC-MS analysis, the Glyoxal bis(diallyl acetal) sample is injected into the gas chromatograph, where it is vaporized. thermofisher.com The volatile compounds are then separated as they travel through a capillary column, propelled by an inert carrier gas like helium. smithers.com The separation is based on the compounds' boiling points and their interactions with the column's stationary phase. thermofisher.com Compounds with lower boiling points and weaker interactions elute from the column faster. thermofisher.com

As each separated component exits the GC column, it enters the mass spectrometer. thermofisher.com There, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns of ions. mdpi.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. thermofisher.com The resulting mass spectrum is a chemical fingerprint that allows for the positive identification of the compound. wikipedia.org

Key analytical applications for Glyoxal bis(diallyl acetal) include:

Purity Analysis: GC-MS can detect and quantify trace impurities in the monomer, which is crucial as impurities can affect subsequent polymerization reactions and the properties of the final polymer. smithers.com

Reaction Monitoring: The technique can be used to monitor the synthesis of Glyoxal bis(diallyl acetal), tracking the consumption of reactants and the formation of the desired product and any side products.

Identification of Unknowns: In cases of sample contamination or degradation, GC-MS is a powerful tool for identifying unknown volatile and semi-volatile organic compounds. thermofisher.comwikipedia.org

The mass spectrum of Glyoxal bis(diallyl acetal) would be expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions. While a specific library spectrum for this exact compound is not publicly available, a theoretical fragmentation pattern can be predicted based on the structure of acetals and diallyl compounds. mdpi.comresearchgate.netresearchgate.net

Table 2: Predicted Key Mass-to-Charge (m/z) Fragments for Glyoxal bis(diallyl acetal)

{
  "columns": [
    {"title": "m/z", "type": "number"},
    {"title": "Possible Fragment Ion", "type": "string"},
    {"title": "Notes", "type": "string"}
  ],
  "rows": [
    [198, "[M]⁺", "Molecular Ion Peak (C₁₀H₁₄O₄)"],
    [157, "[M - C₃H₅]⁺", "Loss of an allyl group"],
    [141, "[M - C₃H₅O]⁺", "Loss of an allyloxy group"],
    [99, "[C₅H₇O₂]⁺", "Fragment from cleavage of the central C-C bond"],
    [57, "[C₃H₅O]⁺", "Allyloxy cation"],
    [41, "[C₃H₅]⁺", "Allyl cation (often a prominent peak for allyl compounds)"]
  ]
}

This table is based on theoretical fragmentation patterns of acetal and allyl-containing molecules and serves as an illustrative example. mdpi.comresearchgate.net

The retention time from the GC combined with the unique fragmentation pattern from the MS provides a high degree of confidence in the identification and quantification of Glyoxal bis(diallyl acetal). mdpi.comnih.gov

Computational and Theoretical Modeling of Glyoxal Bis Diallyl Acetal Polymer Systems

Molecular Dynamics Simulations of Crosslinked Networks

Molecular dynamics (MD) simulations are a powerful tool for investigating the three-dimensional structure and dynamic behavior of crosslinked polymer networks. In the context of glyoxal (B1671930) bis(diallyl acetal), which can act as a tetrafunctional or even octafunctional crosslinker, MD simulations help in understanding the formation of the network and its influence on macroscopic properties. researchgate.netusp.br These simulations can model the spatial arrangement of polymer chains, the distribution of crosslinks, and the resulting network topology, which are difficult to characterize experimentally.

By simulating the interactions between polymer chains and solvent molecules, MD can predict key network parameters. This includes the molecular mass between crosslinks (Mc), which is a fundamental structural parameter that governs the swelling behavior, mechanical strength, and phase transition temperature of hydrogels. researchgate.net

A significant application of MD simulations is in the study of phase transformation mechanisms in smart hydrogels, such as those exhibiting a Lower Critical Solution Temperature (LCST). nih.gov Hydrogels crosslinked with glyoxal bis(diallyl acetal), particularly in combination with temperature-responsive polymers like poly(N-isopropyl acrylamide) (PNIPA), have been the subject of such computational studies. researchgate.netresearchgate.net

MD simulations can elucidate the molecular-level changes that drive the macroscopic volume phase transition at the LCST. For PNIPA hydrogels crosslinked with glyoxal bis(diallyl acetal), simulations have shown that as the temperature approaches the LCST (around 305 K), the polymer chains begin to fold and curl. researchgate.net This conformational change is driven by an increase in intramolecular non-bonding interactions, leading to the expulsion of water from the hydrogel network and a significant volume shrinkage. researchgate.net These simulations have successfully observed this phase transformation, corroborating experimental findings. researchgate.netresearchgate.net

The insights gained from these simulations are critical for designing hydrogels with specific LCST values and responsive behaviors for applications in areas like drug delivery and tissue engineering. nih.gov

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the energetics and mechanisms of chemical reactions at the electronic level. researchgate.net For polymer systems involving glyoxal bis(diallyl acetal), these calculations can be used to analyze the pathways of polymerization and crosslinking reactions.

While specific quantum chemical studies on the polymerization of glyoxal bis(diallyl acetal) are not extensively documented in the provided results, the methodology has been applied to the reactions of glyoxal itself. researchgate.net These studies have provided thermochemical parameters for reactions like acetal (B89532) formation, indicating that such reactions are thermodynamically favored under certain conditions. researchgate.net This approach can be extended to model the thiol-ene "click" chemistry or metathesis reactions involving the allyl groups of glyoxal bis(diallyl acetal). mdpi.comtandfonline.comarmy.mil

For instance, in a thiol-ene polymerization, quantum calculations could determine the activation energies for the radical-mediated addition of a thiol to the allyl double bond, helping to understand the reaction kinetics. Similarly, for ring-closing metathesis reactions, calculations can predict the relative stability of different possible cyclic products. tandfonline.com

Table 1: Potential Applications of Quantum Chemical Calculations for Glyoxal bis(diallyl acetal) Reactions

Reaction Type Information from Quantum Calculations
Thiol-Ene Polymerization Activation energies, transition state geometries, reaction kinetics.
Metathesis Reaction enthalpies, relative stability of cyclic vs. polymeric products.

Prediction of Polymer Properties from Molecular Structure

A major goal of computational polymer science is to predict macroscopic material properties directly from the molecular structure of the constituent monomers and the resulting polymer architecture. arxiv.org For polymers incorporating glyoxal bis(diallyl acetal), computational approaches can be used to forecast properties such as mechanical strength, thermal stability, and transport properties.

Modern approaches leverage machine learning and graph-based representations of polymers to achieve accurate property predictions. arxiv.org By representing the polymer as a periodic graph that accounts for its repeating structure, and using message-passing neural networks, it is possible to automatically learn descriptors that correlate with specific properties, outperforming traditional hand-designed representations. arxiv.org

For polymers crosslinked with glyoxal bis(diallyl acetal), this methodology could predict how the crosslink density and the specific connectivity of the network influence the final material properties. For example, research has shown that the structure of the crosslinker significantly impacts the properties of ionogels; those based on the aliphatic glyoxal bis(diallyl acetal) exhibited higher ionic conductivity compared to those with more rigid, triazine-based crosslinkers. mdpi.com Computational models could be trained on such experimental data to predict the conductivity of new polymer-ionic liquid combinations.

Furthermore, computational models can help understand and predict how increasing the crosslink density, for instance by using glyoxal bis(diallyl acetal), can enhance a material's resistance to solvent penetration. army.mil By simulating the "tortuosity" of the polymer network, these models can predict how difficult it is for solvent molecules to diffuse through the material. army.mil

Table 2: Predicted Property Correlations for Glyoxal bis(diallyl acetal) Polymers

Structural Feature Predicted Property Impact Computational Method
High crosslink density Increased mechanical strength, higher glass transition temperature (Tg), decreased swelling capacity, reduced solvent penetration. researchgate.netarmy.mil Molecular Dynamics, Graph-based Machine Learning
Aliphatic, flexible structure Higher ionic conductivity in ionogels (compared to rigid crosslinkers). mdpi.com Molecular Dynamics, Quantitative Structure-Property Relationship (QSPR)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.